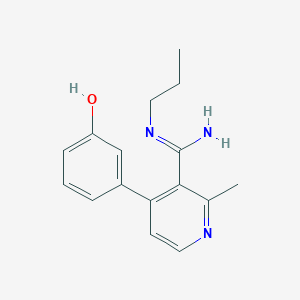

![molecular formula C13H10N2O4S B5605611 2-[(4-硝基苄基)硫代]烟酸](/img/structure/B5605611.png)

2-[(4-硝基苄基)硫代]烟酸

描述

2-[(4-nitrobenzyl)thio]nicotinic acid is a compound that has been synthesized from 2-chloronicotinic acid, undergoing sulfhydrylation by thiourea and subsequent reaction with benzyl chloride, leading to a high yield of the product (Pan Wei, 2012).

Synthesis Analysis

The synthesis process of related nicotinic acid derivatives often begins with specific nicotinic acid precursors. For example, the synthesis of 2-thiobenzyl nicotinic acid from 2-chloronicotinic acid through sulfhydrylation indicates a method that could be applied or adapted for the synthesis of 2-[(4-nitrobenzyl)thio]nicotinic acid. The optimal process involves the preparation of a thiourea salt, hydrolyzation, and the addition of benzyl chloride, achieving a yield of 98.6% (Pan Wei, 2012).

Molecular Structure Analysis

The molecular structure of nicotinic acid derivatives, including those related to 2-[(4-nitrobenzyl)thio]nicotinic acid, can be complex. Studies involving co-crystals of nicotinic acid with other compounds, such as 2-chloro-4-nitrobenzoic acid, highlight the intermolecular hydrogen bonds that can form, affecting their molecular architecture and stability (A. Lemmerer et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving nicotinic acid derivatives can lead to the formation of various bioactive compounds. The reactivity of such compounds under different conditions, such as hydrazination, can result in unexpected products due to bond cleavage, indicating the complex chemistry these substances can undergo (N. Nordin et al., 2016).

Physical Properties Analysis

The physical properties of nicotinic acid derivatives, including solubility, melting point, and stability, are crucial for their practical applications. For example, the co-crystal of 2-chloro-4-nitrobenzoic acid with nicotinamide shows a higher melting point than its components, indicating increased thermal stability (A. Lemmerer et al., 2010).

Chemical Properties Analysis

The chemical properties of 2-[(4-nitrobenzyl)thio]nicotinic acid and its derivatives can be inferred from their reactions and stability. For instance, the synthesis and characterization of chloro-di-phenyltin(IV) complex with 2-mercapto-nicotinic acid reveal the potential for catalytic activity, showcasing the diverse chemical functionalities these compounds can possess (M. Xanthopoulou et al., 2006).

科学研究应用

烟酸的工业生产

- 2-[(4-硝基苄基)硫代]烟酸与烟酸的生产有关,烟酸用于多种工业应用。烟酸的制造过程可能涉及氧化反应,包括 5-乙基-2-甲基吡啶和相关化合物。生产方法正在改进,以符合绿色化学原则并最大程度地减少对环境的影响 (Lisicki, Nowak, & Orlińska, 2022).

合成方法

- 2-硫代苄基烟酸的合成研究与 2-[(4-硝基苄基)硫代]烟酸密切相关,涉及使用 2-氯烟酸作为起始原料。合成过程已经过优化以提高产率,这对于工业规模生产烟酸衍生物具有重要意义 (Pan Wei, 2012).

G 蛋白偶联受体研究

- 包括 2-[(4-硝基苄基)硫代]烟酸在内的烟酸衍生物在生物系统中 G 蛋白偶联受体 (GPR) 的研究中发挥作用。烟酸作用于特定的 GPR,后者参与各种生理过程,包括脂质代谢和细胞信号 (Tunaru et al., 2003).

离子通道中的光化学蛋白水解

- 衍生物 2-[(4-硝基苄基)硫代]烟酸与离子通道中位点特异性光化学蛋白水解方法的开发相关,这对于理解离子通道在活细胞中的功能非常重要 (England, Lester, Davidson, & Dougherty, 1997).

血管舒张和抗氧化研究

- 对与 2-[(4-硝基苄基)硫代]烟酸在结构上相关的硫代烟酸衍生物的研究表明,这些化合物具有血管舒张和抗氧化特性。这对于心血管疾病的潜在治疗应用具有重要意义 (Prachayasittikul et al., 2010).

烟酸受体的分子鉴定

- 烟酸衍生物与特定受体(包括 GPR109A)的相互作用是研究的一个关键领域。这些受体介导了烟酸的各种生物学效应,了解这些相互作用对于开发治疗血脂异常和其他相关疾病的新药至关重要 (Wise et al., 2003).

抗菌研究

- 在抗菌研究的背景下,像 2-[(4-硝基苄基)硫代]烟酸这样的烟酸衍生物因其抑制细菌酶(如金黄色葡萄球菌 Sortase A)的潜力而得到探索。这项研究对于开发新的抗菌剂至关重要 (Wehrli et al., 2019).

作用机制

Target of Action

It’s known that a pyridine ring of nicotine and related alkaloids is derived from nicotinic acid . Nicotine, a related compound, acts on nicotinic acetylcholine receptors, which are essential for a range of neuronal activities .

Mode of Action

Related compounds like nicotine are known to bind stereoselectively to nicotinic-cholinergic receptors, stimulating neurons and ultimately blocking synaptic transmission .

Biochemical Pathways

For instance, nicotine and its derivatives act on nicotinic acetylcholine receptors, influencing a range of neuronal activities .

Pharmacokinetics

For instance, nicotine is readily bioavailable and has a broad spectrum of effects, including effects aimed at attenuating the risks associated with low high-density lipoprotein cholesterol (HDL-C), high low-density lipoprotein cholesterol (LDL-C), high lipoprotein a, and hypertriglyceridemia .

Result of Action

For example, nicotine has been shown to decrease cardiovascular events, cardiovascular mortality, and all-cause mortality .

Action Environment

It’s known that environmental factors can significantly influence the action of related compounds like nicotine .

属性

IUPAC Name |

2-[(4-nitrophenyl)methylsulfanyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4S/c16-13(17)11-2-1-7-14-12(11)20-8-9-3-5-10(6-4-9)15(18)19/h1-7H,8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFALEDFUNKOOBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350079 | |

| Record name | 2-[(4-nitrophenyl)methylsulfanyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49673151 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

5625-60-5 | |

| Record name | 2-[(4-nitrophenyl)methylsulfanyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5605536.png)

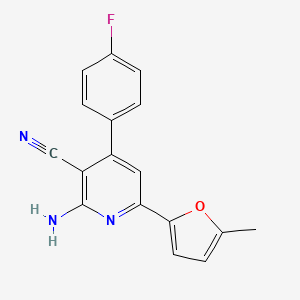

![6-(4-fluorophenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5605545.png)

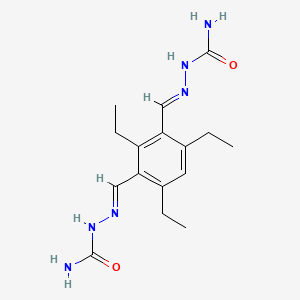

![3-[2-(diethylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5605573.png)

![4-(4-{[(3aS*,6aS*)-3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5605578.png)

![2-chloro-5-(1-piperidinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5605593.png)

![1-(benzyloxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5605601.png)

![2-{3-oxo-3-[3-(2-pyridinylmethoxy)-1-piperidinyl]propyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5605613.png)

![N-[2-(4-methoxyphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5605616.png)

![N-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)-beta-alanine](/img/structure/B5605630.png)

![{4-[N-methyl-N-(pyridin-2-ylmethyl)glycyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5605636.png)

![3-(1-ethyl-1H-imidazol-2-yl)-1-[2-(2-ethylphenoxy)ethyl]piperidine](/img/structure/B5605642.png)